molecular formula C9H18ClNO2 B13565235 Methyl2-(4-methylpiperidin-4-yl)acetatehydrochloride

Methyl2-(4-methylpiperidin-4-yl)acetatehydrochloride

Cat. No.: B13565235
M. Wt: 207.70 g/mol
InChI Key: QPSKZPWDWMGXNX-UHFFFAOYSA-N
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Description

It is typically used as an intermediate in the synthesis of other chemical compounds for medicinal and scientific purposes.

Preparation Methods

The synthesis of Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride involves the reaction of 4-methylpiperidine with methyl acetate and hydrochloric acid. This reaction results in the formation of the compound, which can subsequently be purified by recrystallization. The purity and identity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Chemical Reactions Analysis

Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride has numerous applications in scientific research, particularly in the synthesis of other chemical compounds. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antipsychotics and antidepressants. It is also used in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, the compound has been found to have certain biological properties, such as antibacterial and antifungal activity, and has shown potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Methyl 2-(4-methylpiperidin-4-yl)acetate hydrochloride is similar to other compounds in the piperidine family, such as Methyl 2-(piperidin-4-yl)acetate hydrochloride . it is unique in its specific structure and properties, which make it particularly useful as an intermediate in the synthesis of various chemical compounds. Other similar compounds include:

  • Methyl 2-(piperidin-4-yl)acetate
  • 4-Piperidineacetic acid, 4-methyl-, methyl ester

These compounds share similar chemical structures and properties but differ in their specific applications and uses.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 2-(4-methylpiperidin-4-yl)acetate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(7-8(11)12-2)3-5-10-6-4-9;/h10H,3-7H2,1-2H3;1H

InChI Key

QPSKZPWDWMGXNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CC(=O)OC.Cl

Origin of Product

United States

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